molecular formula C18H18FN3O3S B11002254 methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11002254
M. Wt: 375.4 g/mol
InChI Key: AEGMTNLSAQJJLX-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of indole, thiazole, and ester functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential for various biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H18FN3O3S

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-[(5-fluoro-1-methylindole-2-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H18FN3O3S/c1-9(2)15-14(17(24)25-4)20-18(26-15)21-16(23)13-8-10-7-11(19)5-6-12(10)22(13)3/h5-9H,1-4H3,(H,20,21,23)

InChI Key

AEGMTNLSAQJJLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F)C(=O)OC

Origin of Product

United States

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